3-(Cyclopropylmethoxy)-4-isopropylphenol
Description
3-(Cyclopropylmethoxy)-4-isopropylphenol is a phenolic compound featuring a cyclopropylmethoxy group (-O-CH2-C3H5) at the 3-position and an isopropyl group (-C(CH3)2H) at the 4-position of the benzene ring. For example, Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate () is synthesized via nucleophilic substitution using cyclopropylmethyl bromide and a dihydroxy precursor under basic conditions (K2CO3 in acetonitrile) . This suggests that this compound could be synthesized similarly by substituting the hydroxyl precursor with 4-isopropylphenol.
The compound’s structural features—particularly the cyclopropylmethoxy group—impart unique physicochemical properties. The cyclopropyl ring enhances lipophilicity and metabolic stability compared to linear alkyl or aryl ethers, which is critical in pharmaceutical applications .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-6-5-11(14)7-13(12)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
AAJFZHNMGRGPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-isopropylphenol typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation and further alkylation to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to achieve high yields and purity. Key steps include the use of suitable solvents, catalysts, and temperature control to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-isopropylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-isopropylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-isopropylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
4-Isopropylphenol (CAS 99-89-8)
- Structure: A simple phenol with an isopropyl group at the 4-position.
- Key Differences : Lacks the cyclopropylmethoxy group at the 3-position.
- Properties :
- Significance : Highlights the role of the cyclopropylmethoxy group in modulating lipophilicity and biological activity.
Methyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate
Roflumilast and Its Intermediates
- Roflumilast Structure : 3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyridin-4-yl)benzamide () .
- Key Differences : Incorporates a difluoromethoxy group and a pyridinylamide moiety, enhancing PDE4 inhibition (IC50 = 0.8 nM).
- Significance : Demonstrates that cyclopropylmethoxy-substituted aromatics are privileged structures in PDE4 inhibitors. The target compound’s isopropyl group may offer steric or electronic advantages over Roflumilast’s difluoromethoxy group in specific applications.
3-Methyl-4-isopropylphenol
- Structure : Methyl group at the 3-position and isopropyl at the 4-position () .
- Key Differences : Replaces cyclopropylmethoxy with a methyl group.
- Properties :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| 3-(Cyclopropylmethoxy)-4-isopropylphenol | C13H18O2 | 206.28 | 3-O-CH2-C3H5, 4-C(CH3)2H | High lipophilicity; potential PDE4 inhibitor analog |
| 4-Isopropylphenol | C9H12O | 136.19 | 4-C(CH3)2H | Industrial precursor; high solubility |
| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | C12H14O4 | 222.24 | 3-O-CH2-C3H5, 4-COOCH3 | Roflumilast intermediate; polar |
| Roflumilast | C17H14Cl2F2N2O3 | 403.21 | 3-O-CH2-C3H5, 4-O-CF2H, pyridinylamide | Potent PDE4 inhibitor (IC50 = 0.8 nM) |
| 3-Methyl-4-isopropylphenol | C10H14O | 150.22 | 3-CH3, 4-C(CH3)2H | Biocide/fragrance component |
Key Research Findings
- Cyclopropylmethoxy Group : Enhances metabolic stability and binding affinity in PDE4 inhibitors () .
- Synthetic Flexibility : Cyclopropylmethyl bromide is a versatile reagent for introducing the cyclopropylmethoxy group () .
- Biological Relevance : Compounds with cyclopropylmethoxy substitutions show promise in treating inflammatory diseases due to their ability to modulate immune cell responses () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
